molecular formula C24H25N3O2S B2372939 3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114646-18-2

3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2372939
CAS No.: 1114646-18-2
M. Wt: 419.54
InChI Key: LNJOVDJBTLVOQQ-UHFFFAOYSA-N
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Description

3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Quinazolinones have been synthesized and evaluated for their antimicrobial properties. For instance, a study involving the synthesis of novel isoxazole coupled quinazolin-4(3H)-one derivatives found these compounds to exhibit a range of biological activities, including antimicrobial effects. Such derivatives were characterized and tested, revealing mild to good antimicrobial activity, with specific compounds showing significant potential due to their low to moderate ulcer index, indicating their safety profile for further exploration as antimicrobial agents (Saravanan et al., 2013).

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives have also been identified for their analgesic and anti-inflammatory properties. A synthesis of new 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives demonstrated that some of these compounds were as effective as phenylbutazone in various tests for analgesic and anti-inflammatory activities. These derivatives exhibited a very low ulcerogenic effect, highlighting their potential for further development into safe and effective analgesic and anti-inflammatory drugs (Daidone et al., 1999).

Anticancer Properties

Research into quinazolinone derivatives has extended into the exploration of their anticancer properties. Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and their antimicrobial activities evaluated, with preliminary bioassays indicating that some compounds possessed good antimicrobial activities. This research suggests the potential for these compounds to be developed further as anticancer agents, given the importance of antimicrobial activity in cancer treatment (Yan et al., 2016).

Corrosion Inhibition

Quinazolinone derivatives have found application in the field of corrosion inhibition. A study focused on the synthesis and characterization of novel quinazolinone derivatives for their potential use as corrosion inhibitors for mild steel in acidic media. These derivatives demonstrated high efficiency in protecting mild steel against corrosion, making them valuable in industrial applications where corrosion resistance is crucial (Errahmany et al., 2020).

Properties

IUPAC Name

3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16(2)13-14-27-23(28)19-11-7-8-12-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-9-5-4-6-10-18/h4-12,16H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJOVDJBTLVOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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